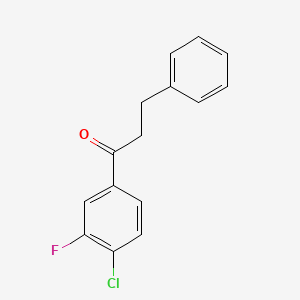

4'-Chloro-3'-fluoro-3-phenylpropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 4'-Chloro-3'-fluoro-3-phenylpropiophenone, is a chemical entity that may be related to various research areas, including organic synthesis, photolysis studies, and biological activity assessments. While the provided papers do not directly discuss this compound, they offer insights into the behavior of structurally related compounds, which can be useful in understanding the properties and reactions of 4'-Chloro-3'-fluoro-3-phenylpropiophenone.

Synthesis Analysis

The synthesis of related compounds often involves the formation of complex structures with multiple substituents on aromatic rings, as seen in the synthesis of a triazole-containing compound . The methods used for these syntheses can provide a foundation for the synthesis of 4'-Chloro-3'-fluoro-3-phenylpropiophenone, which may involve similar strategies for introducing halogen substituents and forming the propiophenone moiety.

Molecular Structure Analysis

Molecular docking and quantum chemical calculations have been used to analyze the structure of a compound with a chlorophenyl moiety . These techniques could be applied to 4'-Chloro-3'-fluoro-3-phenylpropiophenone to predict its molecular geometry, electronic structure, and potential interaction sites. Weak interactions, such as hydrogen bonding and halogen interactions, play a significant role in the molecular structure and stability of related compounds .

Chemical Reactions Analysis

Photolysis studies of substituted phenols provide insights into the dissociation processes and the dynamics of bond cleavage following excitation . These findings can be extrapolated to understand the potential photochemical behavior of 4'-Chloro-3'-fluoro-3-phenylpropiophenone under UV light. Additionally, the reactivity of the compound in reduction reactions can be inferred from studies using Saccharomyces cerevisiae as a biocatalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their acid dissociation constants, can be determined through techniques like potentiometric titration . These properties are crucial for understanding the behavior of 4'-Chloro-3'-fluoro-3-phenylpropiophenone in different environments. The electrochemical behavior of phenolic compounds has been studied using modified electrodes, which could be relevant for electrochemical sensing applications of the compound .

Relevant Case Studies

Case studies involving the quantitative analysis of chloro-aminopropiophenones and their aminoalcohols in mixtures provide a framework for the analytical methods that could be applied to 4'-Chloro-3'-fluoro-3-phenylpropiophenone . Additionally, the synthesis and characterization of organotin esters of a structurally similar acid highlight the potential for forming derivatives of 4'-Chloro-3'-fluoro-3-phenylpropiophenone and exploring their biological activities .

Wissenschaftliche Forschungsanwendungen

1. Experimental Analysis and Theoretical Studies

- Application : A study focused on synthesizing and characterizing derivatives of 1,2,4-triazoles, including a chloro derivative related to 4'-Chloro-3'-fluoro-3-phenylpropiophenone. This research provides insights into the molecular interactions and energetics of these compounds, which are significant for understanding their biological activities and potential applications (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

2. Development of High-Performance Polymers

- Application : Research on the synthesis and characterization of fluorinated phthalazinone monomers, including derivatives of 4'-Chloro-3'-fluoro-3-phenylpropiophenone, highlights their potential in creating high-performance polymers. These polymers exhibit excellent solubility and thermal properties, making them suitable for applications in engineering plastics and membrane materials (Xiao, Wang, Jin, Jian, & Peng, 2003).

3. Advanced Synthesis Techniques for Polymer Materials

- Application : A study developed an improved synthetic route for phenylquinoxaline monomers, which are related to 4'-Chloro-3'-fluoro-3-phenylpropiophenone. This research is pivotal for advancing the production of polymer materials with specific functional groups, potentially enhancing their utility in various industrial applications (Baek & Harris, 2005).

4. Photostabilization in Drug Design

- Application : Investigating the photodehalogenation of fluoro or chlorobenzene derivatives, closely related to 4'-Chloro-3'-fluoro-3-phenylpropiophenone, provides valuable insights into the photostabilization of pharmaceuticals. This research could lead to the design of less phototoxic fluorinated drugs (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).

5. Oxidative Polymerization for Material Development

- Application : A study demonstrated the oxidative polymerization of derivatives of 4'-Chloro-3'-fluoro-3-phenylpropiophenone. This technique is crucial in developing new materials with specific characteristics, useful in various industrial and technological fields (Hyun, Nishide, Tsuchida, & Yamada, 1988).

6. Synthesis of Novel Compounds for Optical Applications

- Application : Research involving the synthesis of halogenophenols, including compounds similar to 4'-Chloro-3'-fluoro-3-phenylpropiophenone, contributes to the development of novel compounds for optical waveguide applications. This has implications in telecommunications and other high-tech industries (Attwood, Barr, Feasey, Leslie, Newton, & Rose, 1977).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWXTEBPLHAAEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643982 |

Source

|

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Chloro-3'-fluoro-3-phenylpropiophenone | |

CAS RN |

898764-39-1 |

Source

|

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327315.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327317.png)

![4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1327320.png)

![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1327321.png)

![3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1327322.png)

![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone](/img/structure/B1327324.png)

![2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1327325.png)

![3,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327329.png)

![2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone](/img/structure/B1327330.png)

![Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1327331.png)

![Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1327332.png)